molecular formula C14H23N B1611662 4-Nonylpyridine CAS No. 40089-92-7

4-Nonylpyridine

Cat. No. B1611662
CAS RN: 40089-92-7
M. Wt: 205.34 g/mol
InChI Key: JFPZVDQDDRHZBN-UHFFFAOYSA-N
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Description

4-Nonylpyridine is a compound that has been identified as a potent agonist of GPR84 . It is a derivative of alkylpyrimidine-4,6-diol .


Synthesis Analysis

The synthesis of 4-Nonylpyridine and similar compounds involves the design and creation of alkylpyrimidine-4,6-diol derivatives . The specific synthesis process for 4-Nonylpyridine is not detailed in the available resources.

Scientific Research Applications

1. Therapeutic Effects in Spinal Cord Injury

4-Aminopyridine (4-AP), a derivative of 4-Nonylpyridine, has been shown to improve function in demyelinating conditions, such as spinal cord injuries. A study in dogs with acute spinal cord injury revealed that oral administration of 4-AP and its derivatives significantly improved supported stepping ability, with individual variability in response. Notably, no adverse effects were reported with the derivative, unlike gastrointestinal issues and seizures observed with 4-AP (Lim et al., 2014).

2. Symptomatic Treatment of Multiple Sclerosis

4-AP has been systematically reviewed as a symptomatic treatment for decreased walking capacity in multiple sclerosis (MS) patients. The review summarizes evidence from experimental studies and clinical trials, highlighting that 4-AP can improve walking speed and muscle strength in a subset of MS patients. Additionally, 4-AP may influence cognitive and bowel functions, with side effects primarily being mild to moderate (Jensen et al., 2014).

3. Transdermal Delivery for Peripheral Nerve Injury

A study on transdermal 4-AP (TD-4-AP) for traumatic peripheral nerve injury in mice demonstrated significant improvements in motor function and nerve conduction. TD-4-AP treatment led to fewer degenerating axons and thicker myelin sheaths compared to controls, indicating its potential for transdermal application in nerve injury treatment (Clark et al., 2019).

4. Role in Multifunctional Chromic Materials

Derivatives of 4,4′-bipyridine, related to 4-Nonylpyridine, are employed in diverse applications, exploiting their redox activity and electrochromic aptitude. These derivatives are fundamental in developing multifunctional chromic materials, particularly in solvent-/medium- and environment-responsive contexts (Papadakis, 2019).

5. Applications in Dye-Sensitized Solar Cells

4-tert-Butylpyridine (4-TBP), a variant of 4-Nonylpyridine, significantly enhances the performance of dye-sensitized solar cells (DSC). Research has shown that 4-TBP improves the open circuit voltage of DSC, indicating its pivotal role in solar cell efficiency (Xiong et al., 2008).

properties

IUPAC Name

4-nonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-9-14-10-12-15-13-11-14/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPZVDQDDRHZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541748
Record name 4-Nonylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40089-92-7
Record name 4-Nonylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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